REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH:6]1([CH2:9][NH2:10])[CH2:8][CH2:7]1>CS(C)=O>[CH:6]1([CH2:9][NH:10][CH2:3][CH2:2][C:1]([OH:5])=[O:4])[CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
21.3 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN
|
Name
|
|
Quantity
|
300 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The excess reagent was filtered off
|
Type
|
WASH
|
Details
|
the resin was washed with 3×1 mL DMSO and 3×1 mL DMF
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)CNCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |